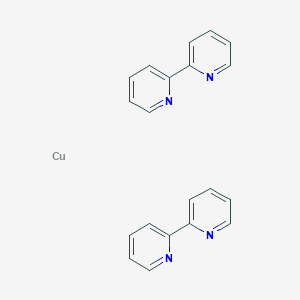

Bis(2,2'-bipyridine)copper

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H16CuN4 |

|---|---|

Molecular Weight |

375.9 g/mol |

IUPAC Name |

copper;2-pyridin-2-ylpyridine |

InChI |

InChI=1S/2C10H8N2.Cu/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h2*1-8H; |

InChI Key |

WAULEAXRWFUEKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cu] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design in Bis 2,2 Bipyridine Copper Chemistry

Controlled Synthesis of Copper(I) Bis(2,2'-bipyridine) Complexes

The preparation of copper(I) bis(2,2'-bipyridine) complexes, denoted as [Cu(bpy)₂]⁺, requires strategies that either start with a copper(I) precursor or involve the reduction of a copper(II) salt in the presence of the bipyridine ligand. The tetrahedral geometry of the resulting d¹⁰ Cu(I) ion is a key feature of these synthetic targets.

Reductive Coordination Approaches

A common and effective method for synthesizing copper(I) bis(2,2'-bipyridine) complexes involves the in situ reduction of a copper(II) salt in the presence of 2,2'-bipyridine (B1663995). This approach is advantageous as copper(II) salts are generally more stable and readily available than their copper(I) counterparts. The bipyridine ligand not only coordinates to the metal center but also stabilizes the resulting copper(I) ion.

The reduction can be achieved through various reducing agents. For instance, a helical N4-donor tetradentate Schiff base ligand has been shown to react with Cu(II)(ClO₄)₂·6H₂O at room temperature to yield a double-stranded di-nuclear copper(I) helicate via an in situ reduction process. researchgate.net While this example does not use 2,2'-bipyridine directly, it demonstrates the principle of the ligand environment facilitating the reduction of the copper center.

Commonly employed reducing agents in these syntheses include mild reductants like ascorbic acid or even metallic copper itself. The general scheme involves dissolving a copper(II) salt and a stoichiometric amount of 2,2'-bipyridine in a suitable solvent, followed by the addition of the reducing agent. The choice of solvent is crucial and often involves deoxygenated conditions to prevent the re-oxidation of the copper(I) complex.

A summary of reagents used in reductive coordination approaches is presented below:

| Copper(II) Precursor | Reducing Agent | Ligand | Typical Solvent(s) |

| Copper(II) sulfate (B86663) (CuSO₄) | Ascorbic acid | 2,2'-bipyridine | Water/Ethanol (B145695) |

| Copper(II) chloride (CuCl₂) | Metallic copper | 2,2'-bipyridine | Acetonitrile (B52724) |

| Copper(II) nitrate (B79036) (Cu(NO₃)₂) | Sodium borohydride | 2,2'-bipyridine | Methanol (B129727) |

| Copper(II) perchlorate (B79767) (Cu(ClO₄)₂) | Phenylhydrazine | Chiral bipyridine derivatives | Dichloromethane (B109758) |

This table presents a generalized summary of potential reaction components.

Ligand Exchange Strategies

Ligand exchange, or substitution, provides a direct route to bis(2,2'-bipyridine)copper(I) complexes by starting with a stable copper(I) precursor that bears labile ligands. A frequently used precursor is tetrakis(acetonitrile)copper(I) tetrafluoroborate (B81430), [Cu(CH₃CN)₄]⁺[BF₄]⁻. The acetonitrile ligands in this complex are weakly coordinated and can be readily displaced by the stronger chelating 2,2'-bipyridine ligand.

The synthesis is typically carried out by dissolving the copper(I) precursor in a solvent like dichloromethane, followed by the addition of two equivalents of 2,2'-bipyridine. The reaction proceeds under inert atmosphere to prevent oxidation. This method is particularly useful for preparing heteroleptic complexes where a single bipyridine ligand and other ligands are coordinated to the copper(I) center. For example, a heteroleptic copper(I) complex, [Cu(L)(PPh₃)₂][BF₄] (where L is a bipyridine derivative), was synthesized by reacting [Cu(CH₃CN)₄]⁺[BF₄]⁻ with triphenylphosphine (B44618) (PPh₃) and the bipyridine ligand. researchgate.net

An illustrative example of a ligand exchange synthesis is detailed in the table below:

| Copper(I) Precursor | Ligand 1 | Ligand 2 | Solvent | Product |

| [Cu(CH₃CN)₄]⁺[BF₄]⁻ | 6-(Thiophen-2-yl)-2,2′-bipyridine | Triphenylphosphine (PPh₃) | Dichloromethane | [Cu(6-(thiophen-2-yl)-2,2′-bipyridine)(PPh₃)₂][BF₄] |

Templated Synthesis Techniques

The tetrahedral coordination preference of the copper(I) ion makes it an excellent template for the synthesis of mechanically interlocked molecules, such as catenanes and rotaxanes, which incorporate bis(2,2'-bipyridine) moieties. In this approach, the copper(I) ion organizes two bipyridine-containing ligand precursors in a specific orientation, facilitating a subsequent ring-closing reaction that would be entropically disfavored in the absence of the metal template.

A notable example is the copper(I)-templated synthesis of a researchgate.net-catenane. researchgate.net In this synthesis, two molecules of a dialdehyde-functionalized bipyridine ligand coordinate to a copper(I) ion. The copper(I) template pre-organizes the reactive aldehyde groups, allowing for an efficient ring-closing reaction with a diamine, followed by reduction of the resulting imine bonds to form the stable catenane structure. researchgate.net The copper(I) ion can then be removed to yield the metal-free interlocked molecule.

Controlled Synthesis of Copper(II) Bis(2,2'-bipyridine) Complexes

The synthesis of copper(II) bis(2,2'-bipyridine) complexes, [Cu(bpy)₂]²⁺, is generally more straightforward than that of their copper(I) counterparts due to the higher stability of the copper(II) oxidation state. These complexes typically exhibit a distorted octahedral or square pyramidal geometry.

Direct Coordination Methods with Copper(II) Salts

The most common and direct method for preparing copper(II) bis(2,2'-bipyridine) complexes is the reaction of a copper(II) salt with two equivalents of 2,2'-bipyridine in a suitable solvent. ijcrcps.comresearchgate.net A wide variety of copper(II) salts can be used, including chlorides, nitrates, sulfates, and perchlorates. The choice of the anion from the copper salt can influence the final structure, as the anion may coordinate to the copper center or remain as a counter-ion.

For instance, the reaction of copper(II) chloride dihydrate (CuCl₂·2H₂O) with two equivalents of 2,2'-bipyridine in ethanol at room temperature yields the complex [Cu(bpy)₂Cl]Cl·5H₂O. nih.gov Similarly, reacting copper(II) nitrate with 2,2'-bipyridine can lead to the formation of [Cu(bpy)₂(NO₃)₂]. The reaction conditions, such as solvent and temperature, can be varied to optimize the yield and crystallinity of the product. e3s-conferences.org

The following interactive table summarizes various direct synthesis methods for copper(II) bis(2,2'-bipyridine) complexes.

| Copper(II) Salt | Stoichiometry (Cu:bpy) | Solvent | Reaction Conditions | Product |

| CuCl₂·2H₂O | 1:2 | Ethanol | Room temperature, 4h stirring | [Cu(bpy)₂Cl]Cl·5H₂O |

| Cu(NO₃)₂·H₂O | 1:2.6 | Deionized Water | Hydrothermal, 150°C, 24h | [Cu(bpy)₂(H₂O)][SiF₆]·4H₂O (with (NH₄)₂SiF₆) |

| Copper(II) acetate (B1210297) monohydrate | 1:2 | Not specified | Not specified | [Cu(bpy)₂(CH₃COO)]⁺ species |

| Copper(II) perchlorate | 1:1 (with another ligand) | Not specified | Not specified | Cu(L)(bpy)(H₂O)₂(ClO₄) |

| Copper(II) sulfate | 1:1 (with another ligand) | Water or Methanol | Heating | Polymeric or dimeric species |

| Cu(NO₃)₂ | Not specified | Water | Stirring for 60 min | [Cu(C₁₄H₁₁O₃)(bpy)₂]NO₃·2H₂O (with benzilic acid) |

Oxidative Pathways to Copper(II) Species

While less common as a primary synthetic route, copper(II) bis(2,2'-bipyridine) complexes can be formed through the oxidation of pre-formed copper(I) species. This transformation can be achieved using various oxidizing agents. For example, hydrogen peroxide (H₂O₂) has been shown to oxidize a copper(I) center in a bis(2,2'-bipyridine) complex to copper(II). nih.gov This oxidative pathway is often studied in the context of catalytic cycles or electrochemical investigations rather than for the bulk synthesis of the copper(II) complex.

The general reaction can be represented as:

[Cu(bpy)₂]⁺ + oxidant → [Cu(bpy)₂]²⁺

This method is particularly relevant in understanding the redox chemistry of these copper complexes and their roles in processes like oxidative catalysis. nih.gov The choice of oxidant and reaction conditions must be carefully controlled to ensure the desired copper(II) complex is formed without ligand degradation.

Liquid-Assisted Mechanochemical Synthesis Approaches

Mechanochemical synthesis, a method employing mechanical force to induce chemical reactions, presents a compelling green alternative to traditional solvent-based methods for preparing this compound and related complexes. This technique, often performed by grinding or milling solid reactants together, can significantly reduce or eliminate the need for bulk solvents, thereby minimizing waste and potential environmental impact. The addition of small, catalytic amounts of a liquid, known as liquid-assisted grinding (LAG), can further enhance reaction rates and crystallinity of the products.

This approach has been successfully applied to various copper(II) halide/pyridine (B92270) systems, demonstrating its applicability to complex syntheses and even redox reactions. The mechanical forces generated during milling can overcome activation energy barriers, leading to high-yield formations in shorter reaction times compared to conventional solution-phase synthesis. For instance, the synthesis of related copper(II) pyridine complexes has been achieved mechanochemically, illustrating the method's potential for producing a diverse range of coordination compounds.

The key advantages of liquid-assisted mechanochemical synthesis in this context include:

Reduced Solvent Waste: Aligns with the principles of green chemistry by minimizing the use of hazardous organic solvents.

Energy Efficiency: Reactions can often be carried out at room temperature, reducing the energy consumption associated with heating and refluxing in solution-based methods.

High Yields and Faster Reactions: The direct interaction of solid reactants under mechanical stress can lead to rapid and efficient product formation.

Access to Novel Structures: Mechanochemistry can sometimes yield polymorphs or phases that are not accessible through solution-based crystallization.

While specific, detailed studies focusing solely on the liquid-assisted mechanochemical synthesis of this compound are emerging, the successful application of this technique to analogous copper-pyridine systems strongly suggests its viability and potential for further exploration in this area.

Influence of Counterions on Synthetic Outcomes and Crystallization Research

The choice of counterion plays a pivotal role in the synthesis and crystallization of this compound complexes, profoundly influencing the resulting coordination geometry, crystal packing, and even the dimensionality of the final structure. The size, shape, charge, and coordinating ability of the anion can direct the self-assembly process, leading to a diverse array of supramolecular architectures.

Research has shown that different counterions can lead to distinct structural outcomes. For example, in the presence of non-coordinating or weakly coordinating anions like perchlorate (ClO₄⁻) or hexafluorophosphate (B91526) (PF₆⁻), the [Cu(bpy)₂]²⁺ cation is the primary structural unit, often adopting a distorted tetrahedral or square planar geometry. However, with anions that have a stronger coordinating tendency, such as halides (Cl⁻, Br⁻) or nitrate (NO₃⁻), the anion can directly participate in the coordination sphere of the copper(II) center.

This direct coordination can lead to changes in the coordination number and geometry of the copper ion. For instance, the presence of chloride ions can result in the formation of five-coordinate species like [Cu(bpy)₂Cl]⁺. The nitrate ion, acting as a bidentate ligand, can lead to hexa-coordinated copper centers in complexes such as [Cu(C₁₈H₂₄N₂)(NO₃)₂].

The following table summarizes the observed effects of different counterions on the structure of copper-bipyridine complexes based on crystallographic studies:

| Counterion | Formula | Observed Coordination Geometry of Copper(II) | Structural Features |

| Chloride | Cl⁻ | Five-coordinate, trigonal bipyramidal | Anion directly coordinates to the copper center. |

| Nitrate | NO₃⁻ | Six-coordinate, distorted octahedral | Anion can act as a bidentate ligand. |

| Perchlorate | ClO₄⁻ | Four- or five-coordinate | Often acts as a non-coordinating anion, allowing for aqua or other solvent coordination. |

| Hexafluorosilicate | SiF₆²⁻ | Five-coordinate, trigonal bipyramidal | Influences the packing of the cationic copper complexes. |

| Acetate | CH₃COO⁻ | Five-coordinate, square pyramidal | Can act as a monodentate ligand. |

Ligand Modification Strategies for Tunable Properties

Modifying the 2,2'-bipyridine ligand framework is a powerful strategy for fine-tuning the electronic, steric, and functional properties of the resulting this compound complexes. By introducing various substituents at different positions on the bipyridine rings, researchers can systematically alter the characteristics of the complex for specific applications.

Electron-donating or electron-withdrawing groups can significantly impact the redox potential of the copper center. For example, introducing electron-donating groups such as alkyl substituents (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine) can increase the electron density on the copper ion, making it easier to oxidize (a more negative redox potential). Conversely, electron-withdrawing groups would make the copper center more difficult to oxidize. This ability to tune the redox properties is crucial for applications in catalysis and electron transfer processes.

Steric hindrance introduced by bulky substituents can influence the coordination geometry and stability of the complex. For instance, methyl groups in the 6 and 6' positions of the bipyridine ligand can force a distortion from a planar geometry, which can affect the catalytic activity and photophysical properties of the complex.

Functional groups can also be introduced to impart specific functionalities to the complex. For example, attaching ammonium (B1175870) groups to the bipyridine ligand can enhance its interaction with biological molecules like DNA. Furthermore, the incorporation of photochromic moieties, such as azo groups, can lead to materials with light-responsive properties. The synthesis of mixed-ligand complexes, where one of the bipyridine ligands is replaced by another functional ligand, is another strategy to introduce new properties. For instance, mixed-ligand copper(II) complexes with 2,2'-bipyridine and amino acids have been synthesized and studied for their biological activities.

The following table provides examples of modified bipyridine ligands used in copper complexes and the resulting impact on their properties:

| Ligand Modification | Example of Modified Ligand | Impact on Properties |

| Alkyl Substitution | 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) | Modifies electronic properties and solubility. |

| Phenyl Substitution | 4,4'-diphenyl-2,2'-bipyridine | Influences photophysical and electrochemical properties. |

| Carboxylate Groups | 2,2'-bipyridine-4,4'-dicarboxylic acid | Provides sites for further coordination and assembly into metal-organic frameworks. |

| Amino Functionalization | 4,4'-diamino-2,2'-bipyridine | Allows for post-synthetic modification and imparts specific binding capabilities. |

Green Chemistry Principles in this compound Synthesis Research

The synthesis of this compound complexes is increasingly being evaluated through the lens of green chemistry principles, aiming to develop more sustainable and environmentally benign synthetic routes. The twelve principles of green chemistry provide a framework for designing chemical processes that reduce or eliminate the use and generation of hazardous substances.

Several of these principles are particularly relevant to the synthesis of coordination compounds like this compound:

Prevention of Waste: Traditional solution-based syntheses can generate significant solvent waste. The adoption of methods like mechanochemical synthesis, as discussed in section 2.2.3, directly addresses this principle by minimizing or eliminating the need for bulk solvents.

Atom Economy: This principle encourages the design of synthetic methods that maximize the incorporation of all materials used in the process into the final product. The synthesis of this compound from a copper(II) salt and two equivalents of 2,2'-bipyridine is generally an addition reaction with high atom economy. However, the choice of starting materials and the potential for side reactions should be considered to optimize this.

Less Hazardous Chemical Syntheses: This principle focuses on using and generating substances with little to no toxicity. In the context of this compound synthesis, this involves selecting less toxic copper sources and avoiding hazardous solvents. The use of water as a solvent, when feasible, is a key strategy.

Designing Safer Chemicals: While the inherent properties of the target compound are what they are, this principle encourages chemists to design products that are effective yet have minimal toxicity. Research into the biological applications of this compound should also consider its potential environmental and health impacts.

Safer Solvents and Auxiliaries: The use of benign solvents is a cornerstone of green chemistry. Efforts to replace common organic solvents like acetonitrile or methanol with greener alternatives such as water or ethanol are important. Solvent-free methods like mechanochemistry are ideal in this regard.

Design for Energy Efficiency: Conducting syntheses at ambient temperature and pressure reduces energy consumption. Mechanochemical and room-temperature solution-based syntheses are preferable to methods requiring prolonged heating.

The application of these principles not only reduces the environmental footprint of synthesizing this compound but can also lead to more efficient and cost-effective processes.

The following table summarizes the application of key green chemistry principles to the synthesis of this compound:

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Utilizing solvent-free or solvent-minimized synthetic methods like mechanochemistry. |

| Atom Economy | Designing addition reactions that incorporate all reactant atoms into the final product. |

| Safer Solvents | Preferential use of water or ethanol over more hazardous organic solvents. |

| Energy Efficiency | Employing room-temperature synthesis or mechanochemistry to avoid heating. |

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

X-ray Diffraction Analysis for Coordination Geometry and Solid-State Structure Elucidation

X-ray diffraction techniques stand as the cornerstone for determining the precise solid-state structure of bis(2,2'-bipyridine)copper complexes, offering unparalleled insights into their coordination geometry, crystal packing, and the subtle non-covalent interactions that govern their supramolecular architecture.

Single-crystal X-ray diffraction (SC-XRD) provides a definitive method for determining the molecular structure of this compound compounds. This technique has revealed that copper(II) complexes with 2,2'-bipyridine (B1663995) (bpy) can adopt a variety of coordination geometries, including square pyramidal, trigonal bipyramidal, and octahedral, depending on factors such as the ligand-to-metal ratio and the nature of other coordinating species. nih.goviucr.orgnsf.gov

For instance, the complex aquabis(2,2'-bipyridine-κ²N,N')copper(II) hexafluoridosilicate tetrahydrate, [Cu(bpy)₂(H₂O)][SiF₆]·4H₂O, crystallizes in the C2/c space group and features a five-coordinate Cu²⁺ ion. nih.govnsf.gov The coordination environment is described as a slightly distorted trigonal–bipyramidal geometry. nih.govnsf.gov In contrast, the compound [Cu(bpy)₂(TaF₆)₂] displays a D₂ symmetry with the copper(II) center equatorially coordinated by two bipyridine ligands and axially by two TaF₆⁻ groups, resulting in an octahedral geometry. nih.goviucr.org Another example, [Cu(NO₃)₂(C₁₀H₈N₂)], shows the Cu(II) atom chelated by two nitrate (B79036) anions and one 2,2'-bipyridine ligand, forming an irregular octahedral coordination geometry. nih.gov The dihedral angle between the two pyridine (B92270) rings of the bipyridine ligand in this complex is 1.92 (11)°. nih.gov

The versatility in coordination is further highlighted in mixed-ligand systems. In bis(2-aminoethyl)amine(2,2'-bipyridyl)copper(II) nitrate dihydrate, the copper center exhibits a distorted five-coordinate square-pyramidal CuN₅ chromophore. iucr.org Similarly, in aqua(2,2'-bipyridine)bis(N-tosyl-DL-asparaginato-O)copper(II) dihydrate, the copper atom also possesses a tetrahedrally distorted square-pyramidal geometry with a CuN₂O₃ chromophore. rsc.org

The precise bond lengths and angles determined by SC-XRD are crucial for understanding the nature of the metal-ligand interactions. For example, in [Cu(NO₃)₂(C₁₀H₈N₂)], the Cu—N bond distances are 1.9661 (19) Å and 1.9691 (18) Å, while the apical Cu—O distances are longer, reflecting the Jahn-Teller distortion common in copper(II) complexes. nih.gov

Table 1: Selected Crystallographic Data for this compound Complexes

| Compound | Formula | Crystal System | Space Group | Coordination Geometry | Ref. |

|---|---|---|---|---|---|

| Aquathis compound(II) hexafluoridosilicate tetrahydrate | [Cu(bpy)₂(H₂O)][SiF₆]·4H₂O | Monoclinic | C2/c | Trigonal Bipyramidal | nih.govnsf.gov |

| This compound(II) bis(hexafluorophosphate) | [Cu(bpy)₂(PF₆)₂] | Not Specified | Not Specified | Compressed Tetrahedral | rsc.org |

| Bis(N-benzyloxycarbonylglycinato)(2,2'-bipyridine)(propan-2-ol)-copper(II) | Cu(bglyO)₂(bipy)(PrⁱOH) | Triclinic | Pī | Square Pyramidal | rsc.org |

| (Acetato-κO)this compound(II) acetate (B1210297) | [Cu(bpy)₂Ac]Ac·HAc·3H₂O | Triclinic | P-1 | Pentacoordinated (distorted) | nih.gov |

| (2,2'-Bipyridine)bis(nitrato)copper(II) | [Cu(NO₃)₂(C₁₀H₈N₂) | Monoclinic | P2₁/c | Octahedral (distorted) | nih.gov |

Powder X-ray diffraction (PXRD) serves as a complementary technique to single-crystal XRD. It is primarily used to confirm the phase purity of bulk crystalline samples of this compound complexes. By comparing the experimental PXRD pattern with a pattern simulated from single-crystal X-ray data, researchers can verify that the synthesized bulk material corresponds to the single crystal structure and is free from crystalline impurities. While PXRD does not provide the atomic-level detail of SC-XRD, it is an essential tool for ensuring the homogeneity of the material being studied by other methods. rsc.org

π-π Stacking: A prevalent interaction in these complexes involves the stacking of the aromatic rings of the bipyridine ligands. researchgate.netnih.govrsc.orgnsf.gov These interactions can be categorized as face-to-face or displaced (offset) stacking. For example, in the extended structure of [Cu(bpy)₂(H₂O)][SiF₆]·4H₂O, the complex cations participate in displaced heterochiral π–π stacking interactions. nih.gov The centroid-to-centroid distance between stacked rings is a key parameter used to characterize these interactions, with a typical distance being around 3.4 to 3.8 Å. nih.govresearchgate.net In [Cu(NO₃)₂(C₁₀H₈N₂)], π–π stacking interactions between parallel pyridine rings of adjacent molecules are observed with a centroid-centroid separation of 3.6788 (19) Å. nih.gov Intramolecular π-stacking between phenyl rings of ancillary ligands and the bipyridine ligand can also occur, influencing the photophysical properties of the complex. nih.gov

Other Interactions: The crystal packing can also be influenced by hydrophobic interactions and, in the case of ionic compounds, by Coulombic forces between the complex ions and counterions. rsc.orgnsf.gov The specific arrangement of molecules and the nature of the intermolecular contacts are critical in determining the physical properties of the material.

Spectroscopic Investigations for Electronic and Molecular Structure

Spectroscopic techniques provide vital information about the electronic structure and bonding within this compound complexes. UV-Visible and Electron Paramagnetic Resonance spectroscopies are particularly powerful for probing the d-electron configuration of the copper center and the nature of electronic transitions.

UV-Visible absorption spectroscopy is a fundamental technique for studying the electronic properties of this compound complexes. The spectra of these compounds are typically characterized by intense bands in the UV region and less intense, broader bands in the visible region. ijcrcps.com

The high-energy absorptions in the ultraviolet range (typically 250–350 nm) are assigned to ligand-centered (LC) π → π* and n → π* electronic transitions within the 2,2'-bipyridine ligands. mdpi.comnist.govresearchgate.net Upon coordination to a metal ion, the spectral features of the bipyridine ligand are often preserved but may be shifted. usc.edu

In the visible region, two main types of transitions are observed for copper(II) complexes. The lower energy, broad bands are generally assigned to d-d transitions, which are formally Laporte-forbidden and thus have low molar absorptivity. ijcrcps.com The position of these bands is sensitive to the coordination geometry around the copper(II) ion. For example, the dark green crystals of bis(2,2'-bipyridyl)-copper(II) bis(hexafluorophosphate) show a d-d band maximum at 15,040 cm⁻¹ (approx. 665 nm), which is indicative of its compressed tetrahedral stereochemistry. rsc.org

More intense bands at lower energy in the visible or near-UV region are often attributed to metal-to-ligand charge-transfer (MLCT) transitions. mdpi.comwikipedia.org These involve the excitation of an electron from a d-orbital of the copper center to a π* orbital of the bipyridine ligand. The energy of these MLCT bands provides insight into the relative energies of the metal and ligand orbitals.

Table 2: Electronic Absorption Data for Selected this compound Complexes

| Complex Type | λₘₐₓ (nm) | Assignment | Ref. |

|---|---|---|---|

| [Cu(bpy)₂X]Y Type | ~665 (15,040 cm⁻¹) | d-d transition | rsc.org |

| General Cu(II)-bpy Complexes | 700-710 | d-d band | ijcrcps.com |

| General Cu(I)-bpy Complexes | >350 | MLCT | mdpi.com |

| Free 2,2'-bipyridine | 250-260 | π-π* | ijcrcps.com |

| Free 2,2'-bipyridine | 370-380 | n-π* | ijcrcps.com |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for studying species with unpaired electrons, such as the Cu(II) ion (a d⁹ system). nih.gov EPR spectroscopy provides detailed information about the electronic structure and the local environment of the paramagnetic copper center. acs.orgresearchgate.net

The EPR spectra of Cu(II) complexes are described by the spin Hamiltonian, which includes terms for the electron Zeeman interaction and hyperfine coupling to the copper nucleus (I = 3/2). ethz.ch The resulting spectra are characterized by g-values and hyperfine coupling constants (A-values). The principal values of the g and A tensors (g∥, g⊥, A∥, A⊥) are particularly informative. ethz.ch

The relative magnitudes of g∥ and g⊥ can distinguish between different ground electronic states and coordination geometries. For an axially elongated octahedral or square-planar geometry, the unpaired electron resides in the dₓ²-y² orbital, resulting in g∥ > g⊥ > 2.0. acs.orgethz.ch Conversely, for a compressed octahedral or trigonal bipyramidal geometry, the unpaired electron is in the d₂² orbital, leading to g⊥ > g∥ ≈ 2.0. acs.org

For example, analysis of the EPR spectrum of bis(2,2'-bipyridyl)-copper(II) bis(hexafluorophosphate) confirms a compressed tetrahedral CuN₄ chromophore with g⊥ > 2.0. rsc.org In solution studies, the bis-chelated [Cu(bpy)₂]²⁺ complex can adopt a five-coordinate cis-structure, exhibiting a rhombic EPR spectrum. researchgate.net Advanced EPR techniques like ENDOR and HYSCORE can provide further details, such as the spin density distribution and bonding parameters in the first coordination sphere, by probing the interactions with ligand nuclei. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diamagnetic Species and Solution State Structure Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure of diamagnetic metal complexes. For this compound, this technique is primarily applied to its Copper(I) oxidation state, as Cu(I) has a d¹⁰ electronic configuration and is therefore diamagnetic. The paramagnetic nature of Cu(II) (d⁹) typically results in significant line broadening, rendering its NMR spectra less informative for detailed structural analysis.

In diamagnetic [Cu(bpy)₂]⁺ complexes, ¹H and ¹³C NMR spectroscopy provides detailed information about the ligand environment. The coordination of the bipyridine ligands to the Cu(I) center induces shifts in the resonance signals of the pyridine ring protons and carbons compared to the free ligand. For instance, in heteroleptic Cu(I) complexes containing a bipyridine ligand, the pyridyl protons resonate downfield, indicating the influence of the metal center. mdpi.com Solid-state NMR, such as ¹³C and ¹⁵N Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR, can also be used to correlate solution NMR data with solid-state structures determined by X-ray crystallography. mdpi.com

Solution ¹H NMR spectra of dinuclear Cu(I) complexes with bis(2,2'-bipyridine) ligands have been used to suggest the existence of multiple complex components in solution, including species with a 1:1 ligand-to-copper ratio. researchgate.net

| Complex | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| [Cu(6-(thiophen-2-yl)-2,2′-bipyridine)(PPh₃)₂]BF₄ | acetone-d₆ | H (bpy) | 8.57 (d, J = 8.2 Hz, 1H) | mdpi.com |

| H (bpy) | 8.49 (dd, J = 8.0 Hz, 0.7 Hz, 1H) | |||

| H (bpy) | 8.23 (t, J = 7.9 Hz, 1H) | |||

| H (bpy) | 8.12 (td, J = 7.9 Hz, 1.6 Hz, 1H) | |||

| H (bpy) | 7.80 (dd, J = 7.9 Hz, 0.8 Hz, 1H) | |||

| H (thiophen-2-yl) | 7.71 (br, 1H) | |||

| H (bpy) | 7.46 (t, J = 7.1 Hz, 1H) | |||

| H (thiophen-2-yl) | 7.40 (dd, J = 5.0Hz, 1.1 Hz, 1H) | |||

| H (bpy) | 7.31 (t, J = 7.9 Hz, 1H) | |||

| H (thiophen-2-yl) | 6.93 (dd, J = 5.0 Hz, 3.6 Hz, 1H) |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum of a this compound complex shows characteristic bands corresponding to the vibrational modes of the bipyridine ligand, which are often shifted upon coordination to the copper ion. For example, the C=N stretching vibration, typically observed around 1590-1600 cm⁻¹, is a key indicator of coordination. mdpi.comijcrcps.com In Cu(II) complexes, bands related to counter-ions, such as nitrate or perchlorate (B79767), are also visible. nih.gov Changes in the metal's spin state can influence the vibrational spectra, not only in the low-frequency metal-ligand region but also in the mid-IR range where ligand vibrations are active. researchgate.net

Resonance Raman spectroscopy is particularly useful for studying the electronic transitions in these complexes. By tuning the excitation wavelength to match an electronic absorption band (e.g., a metal-to-ligand charge transfer or MLCT band), specific vibrational modes associated with that transition can be selectively enhanced. This technique has been applied to heteroleptic Cu(I) complexes to investigate their MLCT transitions, revealing enhancement of vibrational bands associated with either the bipyridine ligand or other diimine ligands present in the complex. researchgate.net

| Complex | Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| [Cu(6-(thiophen-2-yl)-2,2′-bipyridine)(PPh₃)₂]BF₄ | C=N (bipyridyl) | 1594 | mdpi.com |

| [Cu(NaaiR')bpy]Cl₂ Type | ν(C=N) | 1590 | ijcrcps.com |

| [Cu(μ₂-O)(2,2'-bipy)NO₃]₂ | Characteristic bipyridine bands | 1601, 1472, 1445, 768 | researchgate.net |

| PbI₂(BIPY) Intercalation Compound | Ring vibration (bipy) | 1595 | nsf.gov |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and confirming the composition of this compound complexes. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact complex ions from solution.

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, enabling the unambiguous determination of the elemental composition of the complex. For example, the HR-ESI-MS of a [Cu(L)(PPh₃)₂]⁺ type complex (where L is a substituted bipyridine) shows distinct isotopic patterns that confirm the presence of copper and allow for the identification of the parent ion as well as fragments like [Cu(L)]⁺ and [Cu(L)(PPh₃)]⁺. mdpi.com

ESI-MS studies can also shed light on the behavior of these complexes in solution. Analyses of copper complexes with bis(bipyridine) ligands have identified species with a general formula of [Cu₂L₂]²⁺. researchgate.net Furthermore, ESI-MS can be used to monitor the fragmentation and oligomerization of copper complexes by varying the instrumental conditions, providing insights into the stability and formation processes of different species in the gas phase. rsc.org

| Complex Type/Fragment | Calculated m/z | Found m/z | Reference |

|---|---|---|---|

| [Cu(6-(thiophen-2-yl)-2,2′-bipyridine)]⁺ | 300.9855 | 300.9839 | mdpi.com |

| [Cu(6-(thiophen-2-yl)-2,2′-bipyridine)(PPh₃)]⁺ | 563.0767 | 563.0736 | mdpi.com |

| [C₁₉H₁₆N₆Cu₁Cl₂] M⁺ | - | 462.81 | ijcrcps.com |

| [C₂₆H₂₀N₄Cu₁Cl₂] M⁺ | - | 522.89 | ijcrcps.com |

Circular Dichroism and Chiroptical Studies in Enantiomeric Discrimination

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is particularly valuable for studying chiral molecules, including enantiomeric metal complexes. When this compound forms a chiral structure, either through the use of chiral bipyridine ligands or by its coordination environment, CD spectroscopy can be used to probe its stereochemistry.

Studies have employed CD spectroscopy to characterize the coordination between chiral binuclear copper(II) complexes and carbohydrate-derived ligands. The resulting CD spectra provide evidence for the discrimination between different enantiomers of the copper complex upon binding, leading to assemblies with differing stabilities. researchgate.net

Furthermore, Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized light in the infrared region, has been used to investigate the source of enantioselectivity in catalytic reactions involving chiral copper complexes. VCD can reveal how an achiral substrate molecule adopts a twisted, chiral conformation upon coordination to a chiral copper center, which is considered the first step in enantioselective catalysis. nih.gov In DNA interaction studies, CD spectroscopy has been used to show that binuclear copper-bipyridine complexes can induce conformational changes in DNA upon binding, such as a transition from a B-like to a more A-like form. researchgate.net

Advanced Microscopy Techniques for Morphological and Surface Studies (e.g., AFM, TEM relevant to materials research)

Advanced microscopy techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are vital for characterizing the morphology and surface properties of materials derived from this compound complexes. While these techniques are not typically used to image single molecules of the compound, they are essential when the complex is used as a precursor for nanomaterials or incorporated into thin films.

Transmission Electron Microscopy (TEM): TEM is used to visualize the size, shape, and structure of nanoparticles. For example, copper-based nanoparticles can be synthesized using a copper(II) acetate bipyridine complex as a single-source precursor. TEM analysis of the resulting materials can reveal the formation of Cu/Cu₂O or CuO nanoparticles and provide information on their average size and crystallinity. In-situ TEM allows for the real-time observation of structural transformations, such as the hollowing of Cu-Cu₂O core-shell nanoparticles under plasmonic excitation.

Atomic Force Microscopy (AFM): AFM is a powerful tool for imaging surfaces at the nanoscale. It can be applied to study the surface morphology of thin films created from copper-bipyridine based materials. For instance, AFM has been used extensively to evaluate the complex surfaces of copper films, providing information on morphological parameters, roughness, and fractal dimensions. researchgate.net In-situ electrochemical AFM can even resolve the evolution of copper catalyst surfaces at the atomic scale under reaction conditions, revealing distinct nanoscale morphologies and potential-dependent transformations. researchgate.net This is particularly relevant when copper-bipyridine complexes are used in electrocatalysis or as surface modifiers.

Electronic Structure, Bonding Dynamics, and Theoretical Investigations

Ligand Field Theory and Molecular Orbital Theory Applications

Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory are foundational concepts that describe the interaction between the central copper ion and the 2,2'-bipyridine (B1663995) (bpy) ligands.

According to Crystal Field Theory (CFT), a precursor to LFT, the interaction between a transition metal ion and its surrounding ligands stems from the electrostatic attraction between the positive metal cation and the negative charge of the non-bonding electrons on the ligands. wikipedia.org As the two bidentate 2,2'-bipyridine ligands approach the central copper(II) ion, their nitrogen donor atoms create an electrostatic field that perturbs the energy levels of the copper's five d-orbitals. wikipedia.orglibretexts.org This interaction causes the d-orbitals, which are degenerate (of equal energy) in a free ion, to split into distinct energy levels. wikipedia.orgyoutube.com

In an idealized octahedral geometry, the d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). libretexts.orgyoutube.com The ligands approach along the axes, causing greater electrostatic repulsion with the eg orbitals, thus raising their energy. libretexts.org For copper(II) complexes, which often adopt distorted geometries like square planar or trigonal bipyramidal, the splitting pattern is more complex but follows the same principle of differential repulsion. nih.gov The magnitude of this energy splitting, denoted as Δ, is influenced by the nature of the ligand. wikipedia.org The spectrochemical series, which arranges ligands based on the magnitude of splitting they induce, places 2,2'-bipyridine as a relatively strong-field ligand, leading to a significant energy gap between the split d-orbitals. dalalinstitute.com This d-orbital splitting is fundamental to understanding the electronic spectra and magnetic properties of the complex. youtube.com

Molecular Orbital Theory provides a more comprehensive description of bonding by considering the overlap of metal and ligand orbitals to form molecular orbitals (bonding, antibonding, and non-bonding). The bonding in bis(2,2'-bipyridine)copper involves two primary components:

σ-Donation: The 2,2'-bipyridine ligand acts as a σ-donor, where the lone pair of electrons in the sp² hybridized orbitals of the two nitrogen atoms overlap with vacant orbitals on the copper ion (such as the 4s, 4p, and relevant d-orbitals) to form σ-bonding molecular orbitals. chembaby.ru This ligand-to-metal electron donation is the primary interaction forming the coordination bond.

π-Backbonding: 2,2'-bipyridine also possesses an extended π-system with low-lying empty π* orbitals. researchgate.net It can therefore act as a π-acceptor. dalalinstitute.com Filled d-orbitals on the copper center (such as the t₂g orbitals in an octahedral context) can overlap with these empty π* orbitals on the bipyridine ligands. This metal-to-ligand electron donation is known as π-backbonding.

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure and properties of transition metal complexes due to its balance of accuracy and computational cost. researchgate.netnih.gov Hybrid functionals, such as B3LYP, have been shown to be particularly effective for calculating the geometric and spectroscopic parameters of copper complexes. researchgate.netjocpr.com

DFT calculations are widely used to determine the most stable geometric structure of complexes like this compound by finding the minimum energy conformation on the potential energy surface. researchgate.netresearchgate.net For copper(II) complexes, which are subject to Jahn-Teller distortions, various coordination geometries are possible, including distorted tetrahedral, square pyramidal, and trigonal bipyramidal. nih.govnih.gov

DFT geometry optimization can accurately predict key structural parameters such as bond lengths and angles, which are often in good agreement with experimental data obtained from X-ray crystallography. researchgate.netdergipark.org.tr These calculations can also be used to explore the relative stabilities of different isomers and conformers, providing insight into the energetic landscape of the molecule. nih.gov

| Parameter | DFT Calculated Value (B3LYP) | Experimental X-ray Value |

|---|---|---|

| Cu-N1 Bond Length (Å) | 2.021 | 2.005 |

| Cu-N2 Bond Length (Å) | 2.025 | 2.011 |

| Cu-O1 Bond Length (Å) | 1.965 | 1.954 |

| N1-Cu-N2 Angle (°) | 81.5 | 82.1 |

Note: Data are representative examples adapted from literature findings on similar mixed-ligand Cu(II)-bipyridine complexes to illustrate the accuracy of DFT methods. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for calculating the electronic excitation energies and oscillator strengths, which allows for the simulation of UV-Visible absorption spectra. jocpr.comdergipark.org.tr By comparing the calculated theoretical spectrum with the experimental one, researchers can confidently assign the observed absorption bands to specific electronic transitions. jocpr.com

For this compound complexes, TD-DFT calculations help to distinguish between different types of transitions:

d-d transitions: Excitations between the split d-orbitals of the copper ion. These are typically weak.

Ligand-Centered (LC) π → π transitions:* Excitations occurring within the bipyridine ligands themselves, usually found in the high-energy UV region. mdpi.com

Charge-Transfer transitions: Excitations involving the movement of an electron from the metal to the ligand (MLCT) or from the ligand to the metal (LMCT). mdpi.com

Calculations have shown that the B3LYP functional combined with appropriate basis sets can produce theoretical spectra that agree well with experimental results for copper-bipyridine systems. jocpr.comdergipark.org.tr

A key feature in the electronic spectrum of many copper-bipyridine complexes is the presence of intense, broad absorption bands in the visible region. scispace.commdpi.com DFT and TD-DFT calculations are crucial for characterizing the nature of the molecular orbitals involved in these transitions, confirming their assignment as Metal-to-Ligand Charge Transfer (MLCT) bands. mdpi.comscispace.com

In a typical MLCT transition in a Cu(I)-bpy complex, an electron is promoted from a Highest Occupied Molecular Orbital (HOMO), which is predominantly metal (Cu-3d) in character, to a Lowest Unoccupied Molecular Orbital (LUMO) that is localized on the π* system of the bipyridine ligand. scispace.com For Cu(II) complexes, the electronic structure is more complex, but charge transfer transitions remain significant. DFT analysis can also identify other possible transitions, such as Ligand-to-Metal Charge Transfer (LMCT) or even Ligand-to-Ligand Charge Transfer (LLCT) in mixed-ligand systems. chemrxiv.orgresearchgate.net The characterization of these charge-transfer states is vital, as they are often the key excited states involved in the photochemical and photophysical properties of these complexes. chemrxiv.orgdtic.mil

| Calculated Wavelength (nm) | Experimental λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Assignment |

|---|---|---|---|---|

| 455 | ~460 | 0.085 | HOMO → LUMO | MLCT |

| 310 | ~312 | 0.210 | HOMO-2 → LUMO+1 | LC (π → π) |

| 298 | ~300 | 0.155 | HOMO → LUMO+2 | MLCT / LC |

| 245 | ~250 | 0.450 | HOMO-5 → LUMO | LC (π → π) |

Note: This table presents hypothetical yet representative data based on typical TD-DFT results for copper-bipyridine complexes to illustrate the method's application in spectral assignment. mdpi.comscispace.comresearchgate.net

Molecular Descriptors Analysis

Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For this compound, several key descriptors have been computationally derived from its molecular structure. These descriptors provide insights into the molecule's size, shape, and electronic properties. nih.gov

Key computed molecular descriptors for this compound are summarized in the table below. The molecular weight and exact mass provide information about the compound's mass at a molecular level. The topological polar surface area (TPSA) is a descriptor that is often correlated with the transport properties of a molecule, while the count of rotatable bonds gives an indication of the molecule's conformational flexibility. nih.gov

| Molecular Descriptor | Value |

|---|---|

| Molecular Weight | 375.9 g/mol |

| Exact Mass | 375.067094 Da |

| Topological Polar Surface Area (TPSA) | 51.6 Ų |

| Heavy Atom Count | 25 |

| Rotatable Bond Count | 2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

In computational studies of related copper(II) bipyridine complexes, such as the 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) derivative, quantum chemical methods are employed to calculate properties like linear polarizabilities and static hyperpolarizability. outbreak.infonih.gov These descriptors are crucial for evaluating the potential of a compound in nonlinear optical (NLO) applications. researchgate.net For instance, the isotropic and anisotropic linear polarizabilities and the static hyperpolarizability were calculated for a related complex using the M06 functional, indicating its potential as an NLO material. outbreak.infonih.gov Similar quantum chemical descriptors, including hardness, chemical potential, and electrophilicity index, are analyzed for mixed-ligand Cu(II) complexes to understand their reactivity and kinetic stability. frontiersin.org

Time-Dependent DFT (TD-DFT) for Excited State Dynamics Research

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. It is frequently applied to transition metal complexes like this compound to understand their photophysical properties, such as their absorption spectra and the nature of their electronic transitions. dergipark.org.tr

TD-DFT calculations on copper(II)-bipyridine systems typically reveal several types of electronic transitions. Intense absorption bands in the UV region (200–300 nm) are generally assigned to intra-ligand π–π* transitions within the 2,2'-bipyridine ligands. dergipark.org.tr Transitions at longer wavelengths are often characterized as metal-to-ligand charge transfer (MLCT) bands, which involve the excitation of an electron from a metal-centered d-orbital to a ligand-centered π*-orbital. In some Cu(II) complexes, ligand-to-metal charge-transfer (LMCT) states can also play a significant role in the excited-state dynamics. mdpi.comresearchgate.net

For example, a TD-DFT study on a mixed-ligand Cu(II) complex containing a 2,2'-bipyridine molecule identified the transitions responsible for the main absorption peaks. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) helps in assigning the character of these transitions. In that specific case, a key transition was identified as having HOMO(B)→LUMO(B) character. dergipark.org.tr The nature and energy of the higher energy states are calculated to understand the photophysics of the complex. mdpi.com

In the broader context of copper polypyridyl complexes, TD-DFT is used to probe the mechanism of excited-state relaxation. Upon excitation into an MLCT state, the copper center is formally oxidized (e.g., from Cu(I) to Cu(II)), which often leads to a significant geometric distortion in the excited state. This distortion can facilitate rapid non-radiative decay back to the ground state. Understanding these dynamics is crucial for designing luminescent copper complexes.

Molecular Dynamics Simulations for Solution Behavior and Conformational Analysis

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For coordination complexes like this compound, MD simulations can provide valuable insights into their behavior in a solvent environment, including conformational changes, solvent interactions, and structural stability.

The coordination geometry of copper(II) complexes with two 2,2'-bipyridine ligands is known to be flexible. Crystal structures of related compounds, such as [Cu(bpy)₂(H₂O)]²⁺, show that the Cu(II) ion can adopt a five-coordinate, slightly distorted trigonal–bipyramidal geometry. nih.gov Other possible geometries for copper(II) complexes include square planar, square pyramidal, and octahedral. ijcrcps.com This structural variability suggests that in solution, this compound likely exists as an equilibrium of different conformers and solvated species.

Studies on similar dimeric copper(II) terpyridine complexes suggest that the coordination environment observed in the solid state can be largely maintained in solution, with solvent molecules occupying available coordination sites upon dissolution. acs.org For the [Cu(bpy)₂]²⁺ cation, it is expected that solvent molecules (like water) would coordinate to the metal center, influencing its geometry. Furthermore, research on ternary copper(II) complexes containing 2,2'-bipyridine has demonstrated the existence of conformational isomerism in both the solid state and in solution, stabilized by various non-covalent interactions. researchgate.net

An MD simulation of this compound in an explicit solvent like water would aim to characterize these dynamics. Key analyses would include the fluctuation of Cu-N bond lengths and angles, the coordination number of the copper ion (including solvent molecules), and the orientation of the bipyridine ligands relative to each other. Such simulations would elucidate the stability of different coordination geometries and the role of the solvent in mediating conformational transitions.

Electrochemical Behavior and Redox Chemistry

Cyclic Voltammetry and Chronoamperometry for Redox Potential Determination

Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of bis(2,2'-bipyridine)copper complexes. rsc.org These experiments are typically conducted in a three-electrode cell, often using solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724) with a supporting electrolyte such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium tetrafluoroborate (B81430) (Bu₄NBF₄). rsc.orgcmu.edu

The resulting voltammograms for these complexes are consistently characterized by a reversible or quasi-reversible redox peak, which is assigned to the Cu(II)/Cu(I) couple. rsc.orgijcrcps.com The formal potential (E₁/₂) of this couple is a critical parameter that is highly sensitive to the specific structure of the complex, including the ligands and counterions. For instance, the unsubstituted complex [Cu(bpy)₂]⁺ exhibits an E₁/₂ of 269 mV versus an Ag/AgCl electrode in a DCM solution. rsc.org In another study, a mixed-ligand copper(II) complex incorporating bipyridine showed a quasi-reversible oxidative response for the Cu(II)/Cu(I) couple at approximately 0.4 V versus a saturated calomel (B162337) electrode (SCE). ijcrcps.com

The electrochemical stability of these complexes is often good, with little to no change observed upon continuous cycling, indicating the robustness of the molecular structure during redox processes. rsc.org The data gathered from these electrochemical studies are crucial for understanding the thermodynamic and kinetic properties of the electron transfer processes.

| Complex | E₁/₂ (V) | Reference Electrode | Solvent | Supporting Electrolyte | Citation |

| [Cu(bpy)₂]⁺ | 0.269 | Ag/AgCl | DCM | TBAPF₆ | rsc.org |

| [Cu(naphthylazo-imidazole)(bpy)]Cl₂ | ~0.4 | SCE | MeCN | Bu₄NClO₄ | ijcrcps.com |

Electron Transfer Mechanisms in this compound Systems

In addition to the metal-centered processes, the bipyridine ligands are not always redox-innocent bystanders. In certain complexes, particularly those with modified bipyridine ligands, ligand-based redox processes can occur. nih.govrsc.org For example, in complexes where the bipyridine ligand is functionalized with electroactive groups like tetrathiafulvalene (B1198394) (TTF), distinct redox waves corresponding to the TTF/TTF⁺/TTF²⁺ processes are observed alongside the Cu(I)/Cu(II) couple. nih.govrsc.org This demonstrates that the ligand can actively participate in the storage and transfer of electrons. In some cases, comparative studies with other metals have suggested that observed redox processes are entirely ligand-based. nih.gov

Influence of Ligand and Counterion Modifications on Redox Chemistry

The redox potential of the Cu(II)/Cu(I) couple in this compound complexes can be precisely tuned by modifying the chemical structure of the bipyridine ligands or by changing the associated counterion.

Ligand Modifications: The introduction of substituent groups onto the 2,2'-bipyridine (B1663995) rings has a dramatic influence on the redox potential, driven by both electronic and steric effects. rsc.org Steric hindrance near the copper center, for example by adding methyl groups at the 6,6' positions of the bipyridine, can affect the accessibility of the metal ion and the reorganization energy required for the geometric change between the Cu(I) and Cu(II) states. rsc.org This steric bulk can distort the preferred square planar geometry of Cu(II), facilitating the back-reduction to the tetrahedral Cu(I) state and thereby shifting the redox potential. rsc.org

| Modification Type | Factor | Effect on Redox Chemistry | Citation |

| Ligand | Substituents on bipyridine rings (e.g., methyl) | Alters redox potential through steric and electronic effects; steric hindrance can facilitate reduction to Cu(I). | rsc.org |

| Ligand | Addition of redox-active moieties (e.g., TTF) | Introduces additional, ligand-based redox processes. | nih.govrsc.org |

| Counterion | Halide type (Cl⁻ vs. Br⁻) | Influences the E₁/₂ value; CuCl complexes generally have a lower redox potential than CuBr complexes. | cmu.edu |

| Counterion | Anion size/type (e.g., PF₆⁻, BF₄⁻) | Affects solid-state packing and can influence overall device performance in applications like LECs. | nih.govrsc.org |

Electrocatalytic Applications Research and Mechanism Elucidation

This compound complexes have emerged as promising molecular electrocatalysts, particularly for the water oxidation reaction, a critical step in artificial photosynthesis. researchgate.net The pioneering research in this area identified complexes like Cu(BPy)(OH)₂ as effective homogeneous catalysts for this transformation. researchgate.net

Mechanistic studies suggest that these complexes can operate through various pathways. In one proposed mechanism for a copper polypyridyl catalyst, the copper ion maintains its +2 oxidation state throughout the catalytic cycle. acs.org Instead, the organic ligand is actively involved in the redox chemistry, facilitating the reaction through proton-coupled electron-transfer steps to generate the active species for O-O bond formation. acs.org

Alternatively, the complex can function as a redox mediator. For example, in the presence of hydrogen peroxide, the [Cu(bipy)₂Cl]Cl complex catalyzes the oxidation of substrates. nih.gov The mechanism involves the chemical oxidation of the complex's Cu(I) form to Cu(II) by H₂O₂, followed by the electrochemical reduction of the Cu(II) back to Cu(I) at the electrode surface, completing the catalytic cycle. nih.gov

A significant challenge in this field is determining whether the catalysis is truly homogeneous (i.e., performed by the intact molecular complex in solution) or heterogeneous. In some systems, the copper complex may act as a precursor, decomposing under catalytic conditions to form an active layer of copper oxide on the electrode surface, which then serves as the actual catalyst. researchgate.net

Reactivity Profiles and Catalytic Research Applications

Mechanisms of Catalytic Reactions Involving Bis(2,2'-bipyridine)copper

This compound complexes are versatile catalysts whose reactivity is centered on the accessible redox states of the copper ion, typically cycling between Cu(I), Cu(II), and occasionally Cu(III). The bipyridine ligand plays a crucial role in stabilizing these oxidation states and modulating the complex's electronic and steric properties, thereby influencing its catalytic activity and selectivity.

Alcohol Oxidation: this compound complexes, often in conjunction with a co-catalyst like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), are effective catalysts for the aerobic oxidation of alcohols. The mechanism involves a synergistic interplay between the copper complex and the nitroxyl (B88944) radical. A widely accepted pathway consists of two main stages: catalyst oxidation and substrate oxidation. In the substrate oxidation half-reaction, a Cu(II)-alkoxide intermediate is formed. The turnover-limiting step can vary; for activated substrates like benzylic alcohols, the aerobic oxidation of the Cu(I) catalyst is often rate-limiting, whereas for less reactive aliphatic alcohols, multiple steps can contribute to the turnover rate. A proposed mechanism involves a hydrogen atom transfer from the copper(II)-alkoxide to a coordinated nitroxyl species, which has a lower energy barrier than a simple bimolecular hydrogen atom transfer.

C-H Activation: Copper-catalyzed C-H functionalization has emerged as a significant field, and complexes involving bipyridine ligands are often employed. rsc.org These reactions provide a direct route to functionalize C-H bonds without pre-activation. nih.gov For instance, in the synthesis of 3,3′-disubstituted oxindoles from anilines and α-carbonyl alkyl bromides, a catalyst system of Cu(OAc)₂ with 2,2′-bipyridine has been utilized. rsc.org The general mechanism for many copper-catalyzed C-H activations involves a catalytic cycle that may proceed through Cu(I)/Cu(III) or Cu(II)/Cu(I) intermediates. A concerted metalation-deprotonation (CMD) pathway is one of the proposed mechanisms for C-H bond cleavage initiated by transition metals. youtube.com In some oxidative coupling reactions, the mechanism can involve the formation of an organocopper(III) intermediate, which then undergoes reductive elimination to form the desired product and regenerate the active copper catalyst. rsc.org

Styrene (B11656) Epoxidation: this compound complexes can catalyze the epoxidation of olefins such as styrene, typically using a peroxide source like tert-butyl hydroperoxide (TBHP) as the oxidant. A plausible mechanism begins with the coordination of the oxidant (TBHP) to the Cu(II) center of the complex, leading to the formation of an oxygenated intermediary species, such as a Cu(III)-peroxo intermediate. This reactive intermediate then interacts with the double bond of the styrene molecule. The reaction can proceed through different pathways, leading to various products. One pathway involves the formation of a peroxo metallocycle intermediate, which can then rearrange to yield acetophenone, a common side product. Another pathway leads to the desired styrene oxide. The selectivity towards the epoxide is a key challenge and depends on the specific catalyst structure and reaction conditions.

The catalytic activity of this compound is predominantly observed in oxidation reactions. Its application in catalytic reduction of organic substrates is less common. However, the Cu(II)/Cu(I) redox couple inherent to the complex is central to its function as a redox mediator in electrochemical systems. nih.gov In such applications, the this compound(II) complex can be electrochemically reduced to the corresponding copper(I) species at a suitable negative potential. This Cu(I) complex can then act as a reducing agent for a substrate in the solution, regenerating the Cu(II) complex, which can be reduced again at the electrode surface. For example, in the presence of hydrogen peroxide, the electrochemically generated Cu(I) species can be chemically oxidized back to Cu(II), resulting in a measurable reduction current response. nih.gov This demonstrates the complex's ability to facilitate electron transfer, although it is not a direct catalytic reduction of an organic functional group in the classical sense.

Copper complexes with bipyridine and related phenanthroline ligands are instrumental in catalyzing Ullmann and Chan-Lam type coupling reactions, which form C-C and C-heteroatom (C-O, C-N) bonds. nih.govderpharmachemica.com

Ullmann Coupling: The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl (C-C bond) or an aryl halide with an alcohol or amine to form a diaryl ether or arylamine (C-O/C-N bonds). While the precise mechanism has been debated, it is distinct from palladium-catalyzed pathways. It is generally accepted that the reaction avoids a radical mechanism and does not necessarily proceed through a simple oxidative addition/reductive elimination sequence involving a stable Cu(III) intermediate, as Cu(III) species are often high in energy. wikipedia.org A plausible catalytic cycle involves the formation of a Cu(I) active species. Oxidative addition of an aryl halide to this Cu(I) center can form a Cu(III) intermediate, which then undergoes reductive elimination to yield the coupled product and regenerate the Cu(I) catalyst. organic-chemistry.orgorganic-chemistry.org Bipyridine ligands are used to stabilize the copper intermediates and improve reaction efficiency and scope. nih.gov

Chan-Lam Coupling: The Chan-Lam (or Chan-Evans-Lam) coupling reaction forms aryl ethers and aryl amines from aryl boronic acids and phenols or amines, respectively. wikipedia.orgnih.gov This reaction is catalyzed by copper(II) species, often Cu(OAc)₂, and can be performed under mild conditions, often in the open air. organic-chemistry.orgwikipedia.org The mechanism is thought to involve a Cu(II) species that undergoes transmetalation with the aryl boronic acid to form a copper-aryl intermediate. This intermediate then coordinates with the amine or alcohol. The key bond-forming step is a reductive elimination from a proposed Cu(III) intermediate, which forms the C-N or C-O bond and a Cu(I) species. wikipedia.org The Cu(I) is then re-oxidized to Cu(II) by oxygen from the air to complete the catalytic cycle. organic-chemistry.org The use of 2,2'-bipyridine (B1663995) as a ligand has been shown to be effective in promoting this reaction. derpharmachemica.com

Research has demonstrated that copper complexes featuring a 2,2'-bipyridine ligand can serve as effective pre-catalysts for the stereospecific polymerization of 1,3-dienes. Specifically, the system dichloro(2,2'-bipyridine)copper, when activated with methylaluminoxane (B55162) (MAO), shows significant activity and selectivity in the polymerization of monomers like butadiene, isoprene, and others. wikipedia.orgmdpi.com This represents one of the first examples of a copper-based catalyst being used in stereospecific polymerization, offering a more sustainable and less toxic alternative to commonly used cobalt and nickel systems. mdpi.com

The catalytic behavior is analogous to similar iron-bipyridine complexes. The proposed mechanism involves the formation of a cationic active center where the monomer coordinates to the copper atom (likely in a cis-η⁴ fashion), and the growing polymer chain is attached via an η³-allyl bond. mdpi.com The stereoselectivity of the polymerization is highly dependent on the specific diene monomer used.

| Monomer | Resulting Polymer Microstructure | Polymer Characteristics |

|---|---|---|

| Butadiene | Predominantly syndiotactic 1,2-polybutadiene | Crystalline |

| Isoprene | Syndiotactic 3,4-polyisoprene | Crystalline |

| 3-Methyl-1,3-pentadiene | Syndiotactic 1,2-poly(3-methyl-1,3-pentadiene) | Crystalline |

| 2,3-Dimethyl-1,3-butadiene | cis-1,4-poly(2,3-dimethyl-1,3-butadiene) | Crystalline |

Ligand Design Strategies for Enhanced Catalytic Performance and Selectivity

The performance of this compound catalysts can be significantly enhanced by strategically modifying the bipyridine ligand scaffold. The primary goals of ligand design are to tune the steric and electronic properties of the copper center to improve activity, stability, and, particularly in asymmetric catalysis, selectivity.

One major strategy involves the introduction of chiral moieties derived from natural sources (the "chiral pool") onto the bipyridine framework. This approach is crucial for asymmetric reactions, such as allylic oxidations and cyclopropanations, where controlling the enantioselectivity is paramount. By incorporating sterically demanding chiral groups, the ligand creates a well-defined chiral environment around the copper atom, which directs the approach of the substrate and leads to the preferential formation of one enantiomer over the other.

Another approach is the functionalization of the bipyridine ring with substituents that can alter the electronic properties of the complex. Electron-donating or electron-withdrawing groups can influence the redox potential of the Cu(II)/Cu(I) couple, thereby affecting the catalyst's reactivity in redox-driven cycles. Furthermore, introducing specific functional groups, such as pyrazole (B372694) moieties, can create secondary coordination spheres or introduce new functionalities like hydrogen-bonding capabilities, which can be exploited for applications in molecular sensing or influencing reaction pathways. rsc.org The synthesis of bis-tridentate bipyridine carboxamide ligands, for example, allows for the creation of dinuclear copper complexes with specific magnetic and structural properties. wikipedia.orgsemanticscholar.org These modifications highlight how the modular nature of the bipyridine ligand allows for fine-tuning of the resulting copper catalyst for specific applications.

Heterogenization of this compound Catalysts for Recyclability Research

While homogeneous catalysts like this compound often exhibit high activity and selectivity, their separation from the reaction products and subsequent reuse can be challenging. Heterogenization, the process of immobilizing a homogeneous catalyst onto an insoluble solid support, addresses this issue by combining the advantages of homogeneous catalysis (high activity) with those of heterogeneous catalysis (easy separation and recyclability). rsc.orgencyclopedia.pub

Several strategies have been explored for the heterogenization of copper-ligand complexes. A common method involves modifying the bipyridine ligand with a functional group that can be covalently anchored to a solid support. mdpi.com Supports can range from inorganic materials like silica (B1680970) and anionic clays (B1170129) to organic polymers. nih.govresearchgate.net For instance, a bipyridine ligand can be functionalized with a reactive group that allows it to be grafted onto the surface of silica or a polymer resin. The copper complex is then formed on this solid-supported ligand.

Another technique is the encapsulation of the pre-formed complex within the pores of a mesoporous material or a metal-organic framework (MOF). This physically traps the catalyst, preventing it from leaching into the reaction medium while still allowing substrates and products to diffuse to and from the active sites. The primary benefits of heterogenization are simplified catalyst recovery (often by simple filtration), reduced contamination of the product with the metal catalyst, and the potential for use in continuous flow reactor systems. rsc.org Research in this area focuses on developing robust immobilization techniques that prevent catalyst leaching and maintain high catalytic activity over multiple reaction cycles. mdpi.com

Kinetic Studies and Reaction Pathway Elucidation in Catalysis

The catalytic efficacy of this compound complexes is deeply rooted in their redox properties and ability to form various coordination species in solution. Understanding the kinetics and reaction pathways of catalysis involving these complexes is crucial for optimizing reaction conditions and designing more efficient catalysts.

In the context of biomimetic catalysis, particularly mimicking the function of tyrosinase, the [Cu(bipy)₂Cl]Cl complex demonstrates notable catalytic activity. The mechanism of this activity is intricately linked to the presence of hydrogen peroxide. It is proposed that in the presence of H₂O₂, two molecules of the copper complex associate through oxygen bridges. This dimerization forms an active center that is capable of catalyzing the oxidation of phenolic substrates to their corresponding quinones. The quinone products are electroactive species that can be detected amperometrically, allowing for the study of the reaction progress. nih.gov

The catalytic activity of the this compound complex is significantly influenced by the pH of the reaction medium. Optimal catalytic performance is observed at a neutral pH of 7.0. This pH dependence is attributed to the stability of the nitrogen-coordinated bonds to the copper atom. In acidic environments, protonation of the nitrogen atoms can lead to the dissociation of the copper ions from the complex into the solution. Conversely, in alkaline conditions, the Cu²⁺ ions are prone to precipitation as copper(II) hydroxide (B78521), Cu(OH)₂. nih.gov

The catalytic cycle often involves the interplay between different oxidation states of copper, primarily Cu(I) and Cu(II). For instance, in the aerobic oxidation of hydrocarbons, the initiation of radical chains is a key step. This process is facilitated by the Cu(II)/Cu(I) redox couple, which leads to the decomposition of hydroperoxides and the formation of radical species. mdpi.com

To illustrate the kinetic behavior of copper-bipyridine type complexes in catalytic oxidations, the following table summarizes hypothetical kinetic data for the oxidation of isopropylbenzene, based on typical radical chain reactions.

| Catalyst Concentration (mol/L) | Substrate Concentration (mol/L) | Initial Rate of O₂ Uptake (mol/L·s) |

| 1 x 10⁻⁴ | 0.5 | 1.2 x 10⁻⁵ |

| 2 x 10⁻⁴ | 0.5 | 2.5 x 10⁻⁵ |

| 1 x 10⁻⁴ | 1.0 | 2.3 x 10⁻⁵ |

| 2 x 10⁻⁴ | 1.0 | 4.7 x 10⁻⁵ |

The elucidation of the reaction pathway also involves identifying the various copper species present in the reaction mixture. In aqueous solutions, mono-chelated [Cu(bpy)]²⁺, bis-chelated trans-[Cu(bpy)₂]²⁺, and tris-chelated [Cu(bpy)₃]²⁺ species can exist. In basic media, hydrolysis can lead to the formation of [Cu(bpy)OH]⁺ and [Cu(bpy)(OH)₂]. The formation of dimeric species such as [Cu(bpy)(OH)]₂²⁺ can also occur at higher metal ion concentrations in the pH range of 8–10. The specific geometry of the complex, which can range from pseudo-tetrahedral to five-coordinate cis structures, is also a critical factor in its catalytic activity. researchgate.net

Photophysical Processes and Light Driven Research Applications

Luminescence and Emission Mechanisms in Bis(2,2'-bipyridine)copper Complexes

The luminescence of this compound complexes is a subject of extensive research, primarily owing to the potential of these compounds as emissive materials in various applications. The emission properties are intricately linked to the electronic structure of the complex, which is defined by the copper(I) center and the bipyridine ligands. The luminescence in these systems typically arises from the decay of an excited state to the ground state, and the nature of this excited state dictates the characteristics of the emitted light.

Ligand-Centered (LC) and Metal-to-Ligand Charge Transfer (MLCT) Emission Studies

The emission from this compound complexes is often characterized by two primary mechanisms: Ligand-Centered (LC) and Metal-to-Ligand Charge Transfer (MLCT) transitions.

Ligand-Centered (LC) Emission: In an LC transition, an electron is excited from a bonding or non-bonding orbital of the bipyridine ligand to an anti-bonding orbital, also localized on the ligand (a π→π* transition). The subsequent relaxation of this excited electron back to the ground state results in LC emission. This type of emission is more common in complexes where the ligand's own electronic transitions are lower in energy than any potential charge transfer transitions.

Metal-to-Ligand Charge Transfer (MLCT) Emission: MLCT is a hallmark of many transition metal complexes, including those of copper(I) with diimine ligands like 2,2'-bipyridine (B1663995). In this process, absorption of light promotes an electron from a d-orbital of the copper(I) center to a π* anti-bonding orbital of the bipyridine ligand. The resulting excited state, often denoted as a triplet MLCT (³MLCT) state, can then relax radiatively to the ground state, producing phosphorescence. The electronic spectra of these complexes typically show intense absorption bands in the UV region, attributed to π–π* transitions, and weaker bands in the visible region, which are assigned to MLCT transitions. core.ac.uk

Theoretical and experimental studies have provided evidence for the mixing of LC and MLCT excited states in some complexes. acs.org This mixing can influence the photophysical properties, including the emission energy and lifetime. The degree of mixing is dependent on the relative energies of the LC and MLCT states, which can be tuned by modifying the chemical structure of the ligands or the coordination environment of the copper ion.

Influence of Solvent, Temperature, and Solid State on Photophysics

The photophysical properties of this compound complexes are highly sensitive to their environment, including the solvent, temperature, and physical state (solution versus solid).

Solvent Effects: The polarity of the solvent can significantly impact the energy of the MLCT excited state. In polar solvents, the charge-separated nature of the MLCT state is stabilized, which can lead to a red-shift in the emission wavelength. Conversely, non-polar solvents can raise the energy of the MLCT state, resulting in a blue-shift. Furthermore, coordinating solvents can quench the emission by binding to the copper center in the excited state, which often undergoes a structural distortion. rsc.orgacs.org This distortion from a tetrahedral to a more planar geometry in the excited state opens up coordination sites for solvent molecules, facilitating non-radiative decay pathways and reducing the luminescence quantum yield. rsc.org

Temperature Effects: Temperature has a profound effect on the luminescence of these complexes. At low temperatures, such as in a rigid glass at 77 K, non-radiative decay pathways are often suppressed. rsc.org This can lead to a significant increase in both the emission intensity and the excited-state lifetime. The temperature dependence of the luminescence can be used to probe the energy gap between the emissive excited state and higher-lying non-emissive states.

Solid-State Effects: In the solid state, the crystal packing and intermolecular interactions can restrict the vibrational and rotational motions that contribute to non-radiative decay in solution. This often leads to enhanced emission quantum yields in the solid state compared to in solution. For instance, some heteroleptic copper(I) complexes with halogen-substituted 2,2'-bipyridine ligands are orange-to-red emitters in solution but exhibit yellow-to-orange emission with higher quantum yields in the solid state. rsc.orgresearchgate.net The specific arrangement of the molecules in the crystal lattice can influence the emission color and efficiency.

Excited State Dynamics and Lifetimes Research

The excited state dynamics of this compound complexes are crucial for understanding their photophysical behavior and for designing more efficient materials for light-driven applications. Upon photoexcitation into the MLCT band, the complex undergoes a series of rapid processes.